molecular formula Ag B085066 Silver-107 CAS No. 14378-37-1

Silver-107

Cat. No.: B085066
CAS No.: 14378-37-1
M. Wt: 106.90509 g/mol
InChI Key: BQCADISMDOOEFD-BJUDXGSMSA-N
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Description

Silver-107 is a stable isotope of silver, represented by the symbol (^{107}\text{Ag}). It is one of the two naturally occurring isotopes of silver, the other being Silver-109. This compound has an atomic number of 47 and a mass number of 107, consisting of 47 protons and 60 neutrons. This isotope is non-radioactive and is known for its applications in various scientific fields due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver-107 can be synthesized through various methods, including chemical reduction, photochemical methods, and biological synthesis. Chemical reduction involves reducing silver salts using reducing agents like sodium borohydride or hydrazine under controlled conditions . Photochemical methods utilize light to induce the reduction of silver ions, while biological synthesis employs microorganisms or plant extracts to produce silver nanoparticles .

Industrial Production Methods: Industrially, this compound is produced through the fission of uranium or plutonium in nuclear reactors. The isotope is then separated and purified using techniques such as ion exchange chromatography and solvent extraction . These methods ensure high purity and yield of this compound for various applications.

Chemical Reactions Analysis

Types of Reactions: Silver-107 undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidizing Agents: Nitric acid, sulfuric acid.

    Reducing Agents: Sodium borohydride, hydrazine.

    Complexing Agents: Ammonia, cyanide.

Major Products Formed:

Scientific Research Applications

Silver-107 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Silver-107, particularly in its nanoparticle form, involves multiple pathways:

Comparison with Similar Compounds

Silver-107 can be compared with other isotopes and compounds of silver:

Uniqueness of this compound: this compound’s stability and non-radioactive nature make it particularly valuable for long-term studies and applications where radioactivity is a concern. Its ability to form stable complexes and its antimicrobial properties further enhance its utility in various fields .

Properties

IUPAC Name

silver-107
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Ag/i1-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQCADISMDOOEFD-BJUDXGSMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[107Ag]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ag
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10162542
Record name Silver, isotope of mass 107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.90509 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14378-37-1
Record name Silver, isotope of mass 107
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014378371
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silver, isotope of mass 107
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10162542
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Water was introduced into a reverse osmosis unit, passing through a semi-permeable membrane to remove impurities and producing deionized water. Anhydrous 99% pure citric acid was mixed with the water to produce 200 gallons of a 20% (wt/vol) (796 g citric acid per gallon water) solution. The 200 gallons of 20% citric acid were directed into an ion chamber containing having positive and negative electrodes, each consisting of 200 troy ounces of 999 fine silver. The positive and negative electrodes were spaced at least 2.0 mm apart, allowing the citric acid solution to pass between the two electrodes. An ion generation controller (IGC) power supply including a positive and a negative conductor was attached to the positive and negative electrodes. The IGC applied a current of 5 amps at 17 volts, pulsed every 9 seconds, with a polarity change at 1 minute intervals. Throughout the process, the electrode gap was adjusted in order to maintain the 5 amp-17 volt output. The electric current flow caused an ion current to flow between the positive and negative electrodes, producing free silver ions within the diluted citric acid solution. The silver ions reacted with the citric acid in the citric acid solution to produce the silver dihydrogen citrate solution. The 20% citric acid solution was recirculated through the ion chamber at 50 gallons per minute for 144 hours until the desired silver ion concentration was obtained. The silver dihydrogen citrate solution was then allowed to sit in order to allow any solids formed during the procedure to precipitate. The resulting product was a silver dihydrogen citrate solution having a silver ion concentration of 2400 ppm. Hereafter, this solution is referred to as a stock solution. The stock solution can be used immediately per the following examples or stored for later use.
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200
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999
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Synthesis routes and methods II

Procedure details

Hydroxylapatite in an amount of 1.0 kg is added to 10 liters of water together with 32 g of silver nitrate and 69 g of zinc nitrate, and then the whole was stirred to make a reaction. The solids are separated off to form a cake, then the cake is rinsed thoroughly with distilled water and dried. The washed cake is heated or fired at 1200° C. and powdered to provide the antibacterial hydroxylapatite carrying about 2% by weight of silver in a metallic state and 1.5% by weight of zinc in a metallic state.
Name
Hydroxylapatite
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32 g
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69 g
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10 L
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solvent
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Synthesis routes and methods III

Procedure details

Silver trifluoromethanesulfonate was prepared by slowly adding silver carbonate (13.42 g, 0.052 mol) and small amounts of water (total amount of water was 30 ml) to 14.60 grams (0.097 mol) trifluoromethanesulfonic acid dissolved in 100 ml of 1,1,2-trichloro-1,2,2-trifluoroethane contained in a flask. The solution was filtered to remove residual solids, and the two-phase filtrate was separated into organic and aqueous phases. The aqueous phase was evaporated to dryness to give 15.46 grams of silver salt. The salt was dissolved in 50 ml water; the solution was filtered; and the filtrate was evaporated to dryness. The residual silver trifluoromethanesulfonate was dried at 140° C. in a vacuum oven for four hours. The silver trifluoromethanesulfonate melted at 336°- 338° C. and gave the following elemental analysis: % Ag, 44.24; % C, 4.79; % S, 12.5. Infrared spectral analysis showed major absorption peaks at 8.1, 8.6, 9.8 and 13.05 μ, which are consistent with the indicated structure.
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13.42 g
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30 mL
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14.6 g
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100 mL
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Synthesis routes and methods IV

Procedure details

A photothermographic silver soap dispersion was prepared as described in U.S. Pat. No. 5,434,043. A second ligand, tetrachlorophthalic acid, capable of coordination with silver was then added and allowed to exchange with the dispersed silver salt to form a shell of silver tetrachlorophthalate on the original core. Photothermographic films were then constructed also as described in U.S. Pat. No. 5,434,043.
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Synthesis routes and methods V

Procedure details

The dispersion used in preparing the samples used in COMPARATIVE EXAMPLES 11 to 13 and INVENTION EXAMPLES 3 to 10 was obtained by first preparing a predispersion of 56.5 g of the dried silver behenate powder in a solution of 8.36 g of PVB in 72.6 g of 2-butanone by stirring for 2 minutes in a Dissolver™. This predispersion was then ground for 4 minutes in a pearl mill and just before the end of the 4 minutes a solution of 8.36 g of PVB in 72.6 g of 2-butanone was added. Finally a solution of 27.85 g of PVB in 242.3 g of 2-butanone was added to produce the type II organic silver salt dispersion of silver behenate in 2-butanone containing 11.18% by weight of silver behenate and 8.82% by weight of poly(vinyl butyral)(BL5-HPZ) used preparing the samples used in COMPARATIVE EXAMPLES 11 to 13 and INVENTION EXAMPLES 3 to 10.
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silver behenate
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56.5 g
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72.6 g
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solvent
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72.6 g
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solvent
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242.3 g
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